undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate
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Overview
Description
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex organic compound known for its unique structure and properties. It is an amino ionizable lipid with ester bonds located at specific positions relative to the nitrogen atom. This compound is often used in scientific research due to its excellent physicochemical properties, particularly in the field of mRNA delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves multiple steps, including esterification and amination reactions. The process typically starts with the preparation of the heptadecan-9-yloxy intermediate, followed by its reaction with undecyl heptanoate under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with the final product being subjected to rigorous testing to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Utilized in drug delivery systems, particularly for mRNA vaccines.
Industry: Applied in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with cellular membranes. The compound’s lipid structure allows it to integrate into lipid bilayers, facilitating the delivery of therapeutic agents like mRNA into cells. The ester bonds improve tissue clearance, while the amino group enhances encapsulation efficiency .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate: Similar structure but different functional groups.
Undecyl 6-[(7-(heptadecan-9-yloxy)carbonyl)oxy)heptyl)(2-(2-hydroxyethoxy)ethyl)amino]hexanoate: Another analogue with variations in the ester and amino groups.
Uniqueness
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is unique due to its specific ester and amino group positions, which confer distinct physicochemical properties. These properties make it particularly effective for mRNA delivery and other biomedical applications .
Biological Activity
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex lipid compound characterized by its unique structural features, which include long hydrocarbon chains and functional groups. This compound has garnered attention for its potential applications in drug delivery systems and other biomedical fields due to its significant biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₄₄H₈₇N₁O₅, with a molecular weight of approximately 710.17 g/mol. The structure features:
- Undecyl group : Contributes to lipophilicity.
- Heptadecan-9-yloxy chain : Enhances interaction with biological membranes.
- Hydroxypropyl amino moiety : Provides potential for hydrogen bonding and interaction with cellular components.
These characteristics make the compound amphiphilic, allowing it to interact effectively with lipid bilayers and facilitating the encapsulation of hydrophobic drugs.
Drug Delivery Applications
Research indicates that this compound exhibits significant potential in drug delivery systems, particularly for nucleic acids and other therapeutic agents. Its lipophilic nature allows it to form lipid nanoparticles that enhance the bioavailability of encapsulated drugs. Key findings include:
- Enhanced Cellular Uptake : The compound facilitates the uptake of therapeutic agents into cells by modulating membrane permeability, which is crucial for effective drug action.
- Low Cytotoxicity : Preliminary studies have shown that this compound exhibits low cytotoxicity, making it a suitable candidate for pharmaceutical applications .
Case Studies
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Antitumor Activity : Similar compounds have demonstrated potent antitumor activity. For instance, a related lipid compound was evaluated against various cancer cell lines (A549, MCF-7, DU145, HepG2) using the MTT assay. The results showed inhibition rates exceeding 99% at specific concentrations, indicating strong anticancer potential .
Cell Lines Inhibition Rate (%) IC50 (μM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26 - Mechanistic Studies : Further investigations into the mechanisms of action revealed that these compounds induce apoptosis in cancer cells by arresting the cell cycle at the S phase and altering pro-apoptotic protein levels .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the final product's purity and yield. Key steps often include:
- Formation of Long Hydrocarbon Chains : Utilizing fatty acid derivatives to construct the undecyl and heptadecan chains.
- Functional Group Modifications : Introducing amino and hydroxy groups to enhance biological interactions.
Properties
Molecular Formula |
C44H87NO5 |
---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-23-31-41-49-43(47)35-27-21-22-29-37-45(39-32-40-46)38-30-24-28-36-44(48)50-42(33-25-19-14-11-8-5-2)34-26-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
QQBHNNIKPAXOPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
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